molecular formula C13H8N2O3S B5695056 4-(1,3-benzothiazol-2-yl)-2-nitrophenol

4-(1,3-benzothiazol-2-yl)-2-nitrophenol

Cat. No. B5695056
M. Wt: 272.28 g/mol
InChI Key: LXSUPDDEYFDPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-2-nitrophenol, also known as BNPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.28 g/mol.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. The inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer properties of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol reduces the growth of tumors in animal models and reduces inflammation in animal models of arthritis. However, the effects of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol on human health have not been fully studied, and more research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

4-(1,3-benzothiazol-2-yl)-2-nitrophenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has some limitations for lab experiments. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also sensitive to light and temperature, which can affect its properties and stability.

Future Directions

There are several future directions for the research on 4-(1,3-benzothiazol-2-yl)-2-nitrophenol. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as a pesticide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol in humans. Further studies are also needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol and its effects on various enzymes and signaling pathways. Overall, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has potential applications in various fields, and more research is needed to fully understand its properties and potential.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have anti-inflammatory and anti-cancer properties. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In materials science, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a dye and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUPDDEYFDPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzothiazolyl)-2-nitrophenol

Synthesis routes and methods

Procedure details

A mixture of 14.8 g 2-aminothiophenol, 21.6 g 4-hydroxy-3-nitrobenzoic acid, 18 g phosphorus pentoxide and 180 g methanesulfonic acid was heated at 90° C. for 10 hours. The reaction mixture was brought to pH 5 byaddition of sodium bicarbonate and sodium hydroxide solutions, and the solid product collected. The latter was recrystallized first from ethyl acetate and then from acetonitrile to give 6.5 g of the above-indicated product, orange-brown needles, m.p. 214°-215° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.